Fatostatin

Vue d'ensemble

Description

Le Fatostatin A est un composé diarylthiazole synthétique connu pour sa capacité à inhiber l'activation des protéines de liaison aux éléments régulateurs du stérol (SREBP). Les SREBP sont des facteurs de transcription qui régulent le métabolisme des lipides, y compris la synthèse du cholestérol et des acides gras. En inhibant les SREBP, le this compound A a montré un potentiel dans diverses applications thérapeutiques, notamment dans le traitement des troubles métaboliques et du cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Fatostatin A est synthétisé par un procédé en plusieurs étapes impliquant la formation d'un cycle thiazole et une fonctionnalisation ultérieure. La synthèse commence généralement par la condensation d'un benzaldéhyde substitué avec de la thiosemicarbazide pour former un intermédiaire thiosemicarbazone. Cet intermédiaire subit une cyclisation avec de l'α-bromoacétophénone pour produire le cycle thiazole. Des étapes de fonctionnalisation supplémentaires, y compris l'alkylation et l'arylation, sont réalisées pour obtenir le composé final de this compound A .

Méthodes de production industrielle : Bien que les méthodes de production industrielle détaillées pour le this compound A ne soient pas largement documentées, le processus de synthèse peut être mis à l'échelle en utilisant des techniques de synthèse organique standard. Les étapes clés impliquent un contrôle minutieux des conditions de réaction, des processus de purification et des mesures de contrôle de la qualité afin de garantir une pureté et un rendement élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le Fatostatin A subit principalement des réactions impliquant ses groupes fonctionnels, tels que le cycle thiazole et les substituants aromatiques. Les réactions courantes comprennent :

Oxydation : Le this compound A peut subir des réactions d'oxydation, en particulier au niveau du cycle thiazole, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent cibler les substituants aromatiques, conduisant potentiellement à la formation de dérivés réduits.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque peuvent être utilisés dans des conditions douces.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution électrophile aromatique peuvent être réalisées en utilisant des réactifs comme le brome ou l'acide nitrique.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du cycle thiazole peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques .

4. Applications de la recherche scientifique

Chimie : Le this compound A est utilisé comme composé outil pour étudier le métabolisme des lipides et le rôle des SREBP dans les processus cellulaires.

5. Mécanisme d'action

Le this compound A exerce ses effets en se liant à la protéine d'activation du clivage de la protéine de liaison aux éléments régulateurs du stérol (SCAP), empêchant la translocation des SREBP du réticulum endoplasmique vers l'appareil de Golgi. Cette inhibition bloque l'activation des SREBP, ce qui entraîne une diminution de la transcription des gènes lipogéniques. Par conséquent, le this compound A réduit la synthèse du cholestérol et des acides gras, affectant le métabolisme des lipides cellulaires .

Applications De Recherche Scientifique

Antitumor Activity

Fatostatin has demonstrated significant antitumor effects across multiple cancer types:

- Prostate Cancer : Research indicates that this compound suppresses cell proliferation and induces apoptosis in prostate cancer cells by targeting SREBP-regulated pathways. It has shown efficacy against both androgen-responsive and androgen-insensitive prostate cancer cell lines, suggesting its potential as a therapeutic agent in prostate cancer treatment .

- Endometrial Cancer : this compound has been reported to inhibit the growth of endometrial cancer cells by blocking SREBP1 activity. It enhances apoptosis and may reverse progesterone resistance, providing a new avenue for treatment strategies in endometrial cancer .

- Breast Cancer : In studies focusing on estrogen receptor-positive breast cancer cells, this compound inhibited cell growth effectively while showing less impact on estrogen receptor-negative cells. This highlights its selective action based on receptor status, which could guide personalized treatment approaches .

- Pancreatic Cancer : this compound has also been shown to decrease the viability and proliferation of pancreatic cancer cells, reinforcing its broad-spectrum antitumor properties .

Metabolic Disease Research

Beyond oncology, this compound's role in metabolic diseases is noteworthy:

- Obesity and Diabetes : Initially developed to inhibit insulin-induced adipogenesis, this compound has been shown to reduce body weight and lower levels of triglycerides and low-density lipoproteins in obese models. Its ability to modulate lipid metabolism positions it as a potential therapeutic agent for metabolic disorders .

Table 1: Summary of this compound's Antitumor Effects

Case Study: Prostate Cancer

In a study involving prostate cancer cell lines (LNCaP and C4-2), this compound was shown to significantly inhibit anchorage-independent colony formation, indicating its potential to prevent tumorigenesis. The treatment led to marked reductions in cell viability and induced apoptotic pathways, establishing this compound as a novel anti-prostate tumor agent .

Case Study: Endometrial Cancer

Another study focused on endometrial adenocarcinoma cells demonstrated that this compound not only inhibited cell growth but also augmented the effects of progesterone treatment, suggesting a promising combination therapy approach for patients resistant to standard treatments .

Mécanisme D'action

Fatostatin A exerts its effects by binding to sterol regulatory element-binding protein cleavage-activating protein (SCAP), preventing the translocation of SREBPs from the endoplasmic reticulum to the Golgi apparatus. This inhibition blocks the activation of SREBPs, leading to decreased transcription of lipogenic genes. Consequently, this compound A reduces the synthesis of cholesterol and fatty acids, impacting cellular lipid metabolism .

Comparaison Avec Des Composés Similaires

Le Fatostatin A est unique en sa capacité à inhiber à la fois l'activation des SREBP-1 et des SREBP-2. Des composés similaires comprennent :

Bétuline : Un triterpène naturel qui inhibe l'activation des SREBP mais avec un mécanisme d'action différent.

Fibres : Une classe de médicaments qui activent les récepteurs activés par les proliférateurs de peroxysomes (PPAR) et affectent indirectement l'activité des SREBP.

L'inhibition directe de l'activation des SREBP par le this compound A le distingue de ces composés, ce qui en fait un outil précieux pour étudier le métabolisme des lipides et un agent thérapeutique potentiel pour les troubles métaboliques et le cancer .

Activité Biologique

Fatostatin is a small molecule compound recognized primarily for its role as an inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway. This compound has garnered significant interest in cancer research due to its potential therapeutic effects against various malignancies, including prostate, breast, and glioblastoma cancers. This article delves into the biological activities of this compound, emphasizing its mechanisms of action, effects on lipid metabolism, and implications for cancer treatment.

This compound exerts its biological effects primarily through the inhibition of SREBP, a key regulator of lipid metabolism. By blocking SREBP activation, this compound disrupts the synthesis of lipids that are crucial for cancer cell proliferation and survival.

- Inhibition of SREBP : this compound inhibits the maturation and nuclear translocation of SREBPs, leading to decreased expression of genes involved in lipogenesis and cholesterol biosynthesis. This inhibition is particularly relevant in cancer cells that rely on de novo lipogenesis for growth .

- Mitotic Arrest : Research indicates that this compound not only targets lipid metabolism but also directly affects cell division. It has been shown to inhibit tubulin polymerization, leading to mitotic arrest and subsequent cell death in cancer cells. This dual action enhances its potential as an anticancer agent .

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells, particularly those that are estrogen receptor-positive (ER+). In studies involving breast cancer cell lines, this compound treatment resulted in increased apoptosis and cell cycle arrest .

Biological Activity in Cancer Models

This compound's efficacy has been evaluated across various cancer types through both in vitro and in vivo studies:

- Prostate Cancer : this compound demonstrated high antitumor activity by inhibiting SREBP-regulated pathways and inducing apoptotic death in prostate cancer cell lines. It effectively reduced cell viability and tumor growth in xenograft models .

- Breast Cancer : In ER+ breast cancer cells, this compound inhibited growth with an IC50 value around 5 μM, while showing significantly less effect on ER- cell lines. The compound induced lipid accumulation linked to endoplasmic reticulum stress rather than direct inhibition of lipogenesis .

- Glioblastoma : Recent studies have highlighted this compound's ability to induce ferroptosis—a form of regulated cell death—through inhibition of the AKT/mTORC1 signaling pathway in glioblastoma cells. This mechanism provides insights into novel therapeutic strategies for treating this aggressive cancer type .

Table 1: Summary of this compound's Biological Activities

| Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|

| Prostate Cancer | Inhibition of SREBP; Induction of apoptosis | High antitumor activity; reduces tumor growth |

| Breast Cancer | Cell cycle arrest; Lipid accumulation | Effective against ER+ cells; induces apoptosis |

| Glioblastoma | Induction of ferroptosis | Inhibits AKT/mTORC1 pathway; enhances cell death |

Table 2: Lipid Changes Induced by this compound Treatment

| Lipid Type | Change Observed | Implication |

|---|---|---|

| Triacylglycerides (TAGs) | Increased accumulation | Linked to ER stress response |

| Ceramides | Elevated levels | Contributes to apoptotic effects |

| Polyunsaturated fatty acids | Increased presence | May influence cancer cell survival mechanisms |

Case Studies

- Prostate Cancer Study : A study demonstrated that this compound significantly decreased the proliferation of LNCaP and C4-2B prostate cancer cells by inhibiting SREBP activity. The results indicated a marked reduction in cellular cholesterol levels and a subsequent decrease in tumorigenesis when tested in vivo .

- Breast Cancer Analysis : In a comparative analysis between ER+ and ER- breast cancer cell lines treated with this compound, researchers observed that ER+ cells were more susceptible to treatment, showcasing a clear distinction in sensitivity based on estrogen receptor status .

- Glioblastoma Research : A recent publication highlighted how this compound induced ferroptosis in glioblastoma cells via the AKT/mTORC1 pathway. This finding points toward a promising avenue for targeted therapies against this challenging form of cancer .

Propriétés

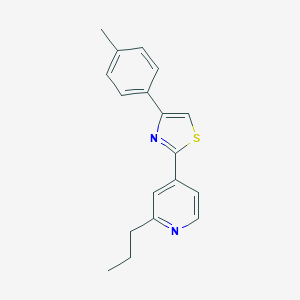

IUPAC Name |

4-(4-methylphenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-3-4-16-11-15(9-10-19-16)18-20-17(12-21-18)14-7-5-13(2)6-8-14/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROSUBKIGBSZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125256-00-0 | |

| Record name | Fatostatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fatostatin is a small molecule that specifically inhibits Sterol Regulatory Element-Binding Protein Cleavage-Activating Protein (SCAP) []. This interaction prevents the endoplasmic reticulum (ER)-to-Golgi transport of SCAP, which is necessary for the activation of Sterol Regulatory Element-Binding Proteins (SREBPs) [, ].

A: Blocking SCAP activation ultimately leads to the inhibition of SREBPs, transcription factors that regulate the expression of genes involved in lipid and cholesterol synthesis and uptake []. This inhibition leads to decreased levels of enzymes involved in these pathways, including:

- Fatty Acid Synthase (FASN): Responsible for the synthesis of fatty acids [, ].

- HMG-CoA Reductase (HMGCR): The rate-limiting enzyme in cholesterol synthesis [].

- Stearoyl-CoA Desaturase 1 (SCD1): Catalyzes the formation of monounsaturated fatty acids [].

A: Interestingly, while this compound potently inhibits cell growth, studies have shown that this effect is not solely dependent on SREBP inhibition and downstream lipogenesis blockade []. This compound was found to inhibit the growth of cells lacking SCAP and also displayed general inhibitory effects on ER-to-Golgi transport [].

A: this compound has been shown to arrest cancer cells in the G2/M phase of the cell cycle [, , ]. This arrest is thought to be linked to its effects on mitotic microtubule spindle assembly and cell division [].

A: this compound has been shown to induce apoptosis in various cancer cell lines [, , , ]. This effect has been linked to:

- Caspase activation: this compound treatment has been shown to increase caspase-3/7 activity and induce the cleavage of caspase-3 and PARP [, ].

- Ceramide production: Lipidomic analysis revealed an increase in ceramide levels in response to this compound, potentially contributing to its pro-apoptotic effects [].

A: While this specific information is not provided in the provided abstracts, the chemical structure of this compound is described as a diarylthiazole derivative [, ]. A more potent derivative, N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide (FGH10019), has been developed and characterized [].

ANone: The provided research abstracts do not provide specific data on material compatibility or stability of this compound under various conditions.

ANone: this compound is a small molecule inhibitor, not a catalyst. As such, it does not possess catalytic properties or have applications in catalyzing chemical reactions.

A: Yes, in silico screening of chemical databases for compounds with similar effects on SREBF activation as miconazole and clobetasol led to the identification of fenofibrate, a PPARα agonist []. This demonstrates the potential of computational approaches in identifying novel compounds with similar mechanisms of action.

A: Yes, researchers have synthesized and evaluated a series of this compound derivatives to explore structure-activity relationships []. This led to the identification of FGH10019 as a more potent and drug-like molecule with improved aqueous solubility and membrane permeability [].

ANone: The provided research abstracts focus on the preclinical evaluation of this compound and do not contain information regarding SHE regulations or compliance.

ANone: The provided research abstracts primarily focus on the in vitro and in vivo efficacy of this compound. Detailed information regarding its ADME properties is not available in these abstracts.

ANone: this compound has shown promising antitumor activity in a variety of cancer cell lines, including:

- Glioblastoma: T98G, U251, primary-cultured glioblastoma cells (PC38, PC40, PC128), and glioblastoma stem-like cells (SC38, SC40) [, , , ].

- Breast Cancer: MCF-7 and T47D [, ].

- Prostate Cancer: LNCaP and C4-2B [, , , ].

- Pancreatic Cancer: MIA PaCa-2 [, ].

- Endometrial Carcinoma: Specific cell lines not named [].

- Esophageal Carcinoma: OE21 and OE33 [].

ANone: this compound has been shown to:

- Inhibit cell viability and proliferation: Observed in various cancer cell lines [, , , , , , , , , ].

- Suppress anchorage-independent colony formation: Demonstrated in LNCaP and C4-2B prostate cancer cells [, ].

- Reduce migration and invasion: Observed in LNCaP and C4-2B prostate cancer cells and other cell lines [, , , ].

ANone: Yes, this compound has demonstrated antitumor activity in various in vivo models:

- Xenograft models: this compound significantly inhibited tumor growth in mice bearing C4-2B prostate cancer xenografts [, ].

- Syngeneic models: this compound effectively inhibited the growth of B16 melanoma, MC38 colon cancer, and Lewis lung cancer (LLC) tumors in mice [].

ANone: The provided abstracts do not provide information on clinical trials involving this compound.

ANone: The provided abstracts do not offer information regarding specific resistance mechanisms to this compound or potential cross-resistance with other compounds.

A: One study reported that this compound treatment in non-diabetic mice led to hyperfiltration, increased glomerular volume, and increased renal inflammation []. This suggests potential off-target effects and highlights the need for further investigations into its safety profile.

ANone: The provided research abstracts do not provide specific information about strategies for targeted delivery of this compound.

A: Yes, Fatty Acid Synthase (FASN) expression has been identified as a potential predictive biomarker for this compound sensitivity []. High FASN mRNA expression in glioblastoma cells was significantly associated with increased sensitivity to this compound [].

ANone: The provided abstracts mention the use of various analytical techniques to assess the effects of this compound, including:

- qRT-PCR: Used to measure mRNA expression levels of FASN and other genes [, ].

- Western blot: Employed to analyze protein expression levels, including FASN, phosphorylated AKT, and other signaling molecules [, , , ].

- Flow cytometry: Utilized for cell cycle analysis, apoptosis assessment using Annexin V/propidium iodide staining, and other cellular assays [, , , ].

- Immunofluorescence: Used to visualize and analyze cholesterol distribution using filipin and F-actin using phalloidin [].

- Lipidomic analysis: Employed to identify and quantify changes in lipid species following this compound treatment [].

ANone: The provided research abstracts primarily focus on the preclinical evaluation of this compound and do not contain information regarding its environmental impact or degradation.

A: While not explicitly stated, the development of the derivative FGH10019 with improved aqueous solubility suggests that solubility might be a limiting factor for this compound [].

ANone: The provided research abstracts do not offer specific details regarding the validation of analytical methods used in the studies.

ANone: The provided research abstracts focus on the scientific findings and do not include details regarding quality control and assurance procedures.

A: One study reported that this compound treatment in tumor-bearing mice led to a decrease in cholesterol accumulation in the tumor microenvironment, particularly in tumor-infiltrating T lymphocytes []. This resulted in a decrease in the proportion of regulatory T cells (Tregs) and exhausted CD8+ T cells, suggesting a potential role for this compound in promoting anti-tumor immunity [].

ANone: The provided abstracts do not provide specific information regarding potential interactions of this compound with drug transporters.

ANone: The provided research abstracts do not provide specific details regarding the potential of this compound to induce or inhibit drug-metabolizing enzymes.

ANone: The provided research abstracts primarily focus on the in vitro and in vivo efficacy of this compound. They do not contain specific information regarding its biocompatibility or biodegradability.

A: While the abstracts do not directly compare this compound with alternative compounds, other SREBP inhibitors exist, such as PF-429242 and Betulin []. Additionally, several other strategies targeting lipid metabolism in cancer are being explored, including:

- FASN inhibitors: For example, C75 [].

- Statins: HMG-CoA reductase inhibitors, such as atorvastatin [].

ANone: The provided research abstracts do not contain information related to recycling or waste management of this compound.

ANone: The research on this compound highlights the use of various models and techniques relevant to cancer research:

- Cell culture: Use of established and primary cell lines, including cancer stem cell models [, , , , , , , , , ].

- Xenograft and syngeneic mouse models: Preclinical models for evaluating antitumor efficacy [, , ].

- Molecular biology techniques: qRT-PCR, Western blotting, siRNA knockdown experiments for studying gene and protein expression [, , , , , , ].

- Imaging techniques: Confocal microscopy for visualizing cellular processes and in vivo imaging in zebrafish models [, , ].

A: The discovery of this compound as a specific SCAP inhibitor represents a significant milestone in understanding and targeting SREBP-regulated lipid metabolism [].

ANone: Research on this compound highlights the intersection of several scientific disciplines, including:

- Biochemistry: Understanding the mechanism of action of this compound involves studying protein-protein interactions, enzymatic activity, and lipid metabolism [, , , ].

- Cell biology: Investigating the effects of this compound on cell proliferation, cell cycle progression, apoptosis, and cellular signaling pathways [, , , , , , , , ].

- Pharmacology: Evaluating the antitumor efficacy of this compound in vitro and in vivo, exploring structure-activity relationships, and optimizing its pharmacological properties [, , , , ].

- Immunology: Investigating the effects of this compound on the tumor microenvironment and anti-tumor immune responses [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.